2-Butyl-1h-indene
Overview
Description
2-Butyl-1h-indene, also known as 2-butylindene, is a synthetic organic compound with a molecular formula of C10H14. It is an alkylindene, a type of hydrocarbon that contains both an alkyl group and an indene group. 2-Butyl-1h-indene is a colorless liquid with a sweet, pungent odor. It is used in a variety of applications, including as a precursor to other industrial chemicals and as a flavoring agent.
Scientific research applications
Synthesis and Biological Activities of Indene DerivativesIndene derivatives, such as those derived from 2-Butyl-1H-indene, have been synthesized and studied for their biological activities. A study by El‐Sheshtawy and Baker (2014) involved the synthesis of 2-phenyl-1H-indene-1-one derivatives and their characterization using spectroscopic techniques and density functional theory (DFT). These compounds displayed antibacterial activity against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014).
Catalysis and Synthetic ApplicationsThe catalytic synthesis of substituted 1H-indenes has been explored using metalloradical activation, as demonstrated in a study by Das et al. (2016). They utilized a cobalt(III) carbene radical intermediate for the catalysis, offering a practical method for constructing functionalized 1H-indene derivatives, which could include 2-Butyl-1H-indene derivatives (Das et al., 2016).
Molecular Structure and Vibrational StudyThe molecular structure and vibrational characteristics of indene derivatives are subjects of interest in material science. Prasad et al. (2010) conducted a study on 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione, analyzing their equilibrium geometries, harmonic frequencies, and electronic properties using DFT calculations (Prasad et al., 2010).
Polymerization CatalysisIndene derivatives are also utilized in the field of polymerization catalysis. Ready, Chien, and Rausch (1996) explored the use of substituted indenes, such as 2-methylindene, in titanium complex catalysts for styrene polymerization, demonstrating their effectiveness and the influence of substituents on activity and specificity (Ready, Chien, & Rausch, 1996).
Liquid Crystal ApplicationsIndene derivatives have been investigated for their potential applications in liquid crystals. Yokokoji, Shimizu, and Inoue (2009) synthesized 2-phenyl-5,6-difluoro-1H-indene derivatives and found them to exhibit high optical anisotropy and low viscosity, making them suitable for liquid crystal applications (Yokokoji, Shimizu, & Inoue, 2009).
properties
IUPAC Name |
2-butyl-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-2-3-6-11-9-12-7-4-5-8-13(12)10-11/h4-5,7-9H,2-3,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFBCEPAILSHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537047 | |
Record name | 2-Butyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1h-indene | |
CAS RN |
92013-12-2 | |
Record name | 2-Butyl-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92013-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.